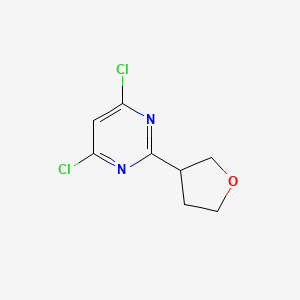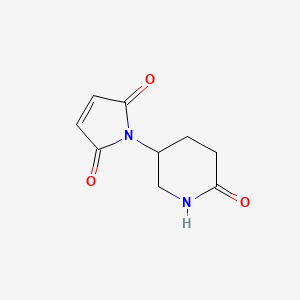![molecular formula C9H7ClFN3 B6615760 3-chloro-4-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole CAS No. 1019033-05-6](/img/structure/B6615760.png)
3-chloro-4-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole, more commonly referred to as CFT, is a heterocyclic compound of the triazole family. CFT is a synthetic compound that has been studied for its potential applications in medical and scientific research.
作用机制
The mechanism of action of CFT is not fully understood. It is thought to act as an inhibitor of several enzymes, including DNA polymerase, topoisomerase, and RNA polymerase. CFT is also believed to interfere with the transcription of certain genes, and may also act as an antioxidant.
Biochemical and Physiological Effects
CFT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of several strains of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. CFT has also been shown to inhibit the growth of certain fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. In addition, CFT has been shown to have antimalarial activity, and has been studied for its potential use in the treatment of malaria.
实验室实验的优点和局限性
CFT has several advantages for use in laboratory experiments. It is a relatively stable compound, and has a low toxicity, making it suitable for use in laboratory experiments. In addition, CFT is relatively inexpensive and easy to synthesize, making it a cost-effective choice for laboratory experiments. However, CFT is not soluble in water, making it difficult to use in aqueous solutions.
未来方向
The potential future directions for CFT include further research into its mechanism of action, its potential use in the treatment of diseases such as cancer and HIV, and its potential use as an insecticide. In addition, further research could be conducted into the synthesis methods of CFT, to develop more efficient and cost-effective synthesis methods. Further research could also be conducted into the biochemical and physiological effects of CFT, to determine its potential therapeutic applications.
合成方法
CFT can be synthesized through a variety of methods, including the Biginelli reaction, the Suzuki-Miyaura cross-coupling reaction, and the Sonogashira coupling reaction. The Biginelli reaction is the most commonly used method of synthesis, and involves the reaction of aldehydes, ethyl acetoacetate, and urea. The Suzuki-Miyaura cross-coupling reaction involves the reaction of an aryl halide, such as 4-fluorophenyl bromide, with a palladium catalyst. The Sonogashira coupling reaction involves the reaction of an aryl halide, such as 4-fluorophenyl bromide, with a copper catalyst.
科学研究应用
CFT has been studied for its potential applications in medical and scientific research. It has been shown to have antiviral, antibacterial, and antifungal properties, and has been studied for its potential use in the treatment of diseases such as cancer, HIV, and malaria. CFT has also been studied for its potential use as an insecticide, and has been shown to be effective against a variety of insect species.
属性
IUPAC Name |
3-chloro-4-[(4-fluorophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3/c10-9-13-12-6-14(9)5-7-1-3-8(11)4-2-7/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQFHJMDQZDCBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NN=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-(4-fluorobenzyl)-4H-1,2,4-triazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

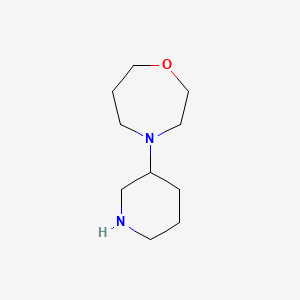

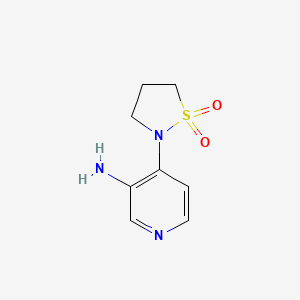
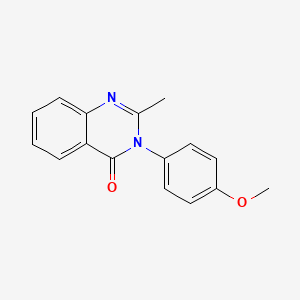

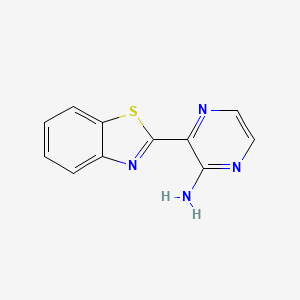
![1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B6615736.png)
![(9H-fluoren-9-yl)methyl N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate](/img/structure/B6615742.png)
![2-[(oxolan-3-yl)amino]ethan-1-ol](/img/structure/B6615748.png)

